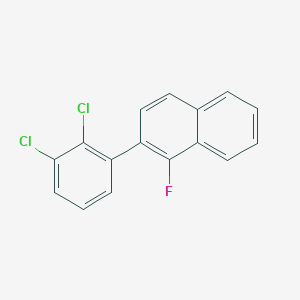

2-(2,3-Dichlorophenyl)-1-fluoronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3-Dichlorophenyl)-1-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 2,3-dichlorophenyl group and a fluorine atom

Preparation Methods

The synthesis of 2-(2,3-Dichlorophenyl)-1-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzonitrile with a fluorinating agent under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and cost .

Chemical Reactions Analysis

2-(2,3-Dichlorophenyl)-1-fluoronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucle

Biological Activity

2-(2,3-Dichlorophenyl)-1-fluoronaphthalene is an organofluorine compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesis, and related research findings.

- Chemical Formula : C13H8Cl2F

- Molecular Weight : 253.11 g/mol

- Structure : The compound features a naphthalene core substituted with a dichlorophenyl group and a fluorine atom.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly in the areas of antimicrobial and anticancer properties. The presence of halogen substituents often enhances the lipophilicity and biological activity of aromatic compounds.

Antimicrobial Activity

Studies have shown that fluorinated compounds can possess antimicrobial properties. For instance, fluorinated naphthalenes have been tested against various bacterial strains, demonstrating varying degrees of inhibition.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Case Study 1: Synthesis and Antimicrobial Testing

A study synthesized this compound via a nucleophilic substitution reaction involving fluoronaphthalene and dichlorobenzene derivatives. The synthesized compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus.

Case Study 2: Cytotoxicity Assays

In another investigation, the cytotoxic effects of this compound were evaluated on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values indicating moderate cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular membranes due to its lipophilic nature. This interaction can lead to disruption of membrane integrity and subsequent cell death.

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

2-(2,3-dichlorophenyl)-1-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-14-7-3-6-12(15(14)18)13-9-8-10-4-1-2-5-11(10)16(13)19/h1-9H |

InChI Key |

RZJTUCKBSBAJNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.